molecular formula C13H19NO6 B14586837 2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-17-8

2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14586837
CAS No.: 61083-17-8
M. Wt: 285.29 g/mol
InChI Key: CPQKOPZLXUSBLB-UHFFFAOYSA-N
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Description

2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The methylenation of catechols is a common method used in this synthesis . The reaction conditions often require aprotic polar solvents and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese (III) acetate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aprotic polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of the benzodioxole ring with methoxy and carbamic acid groups

Properties

CAS No.

61083-17-8

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

2-methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C11H14O4.C2H5NO2/c1-7(2)11(13-3)14-9-6-4-5-8(12)10(9)15-11;1-3-2(4)5/h4-7,12H,1-3H3;3H,1H3,(H,4,5)

InChI Key

CPQKOPZLXUSBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O

Origin of Product

United States

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